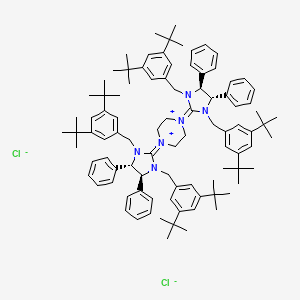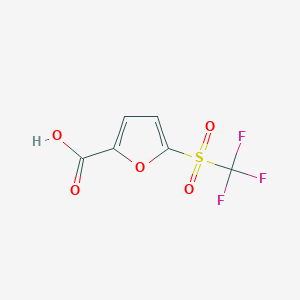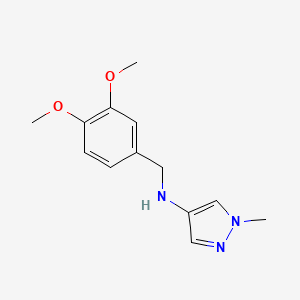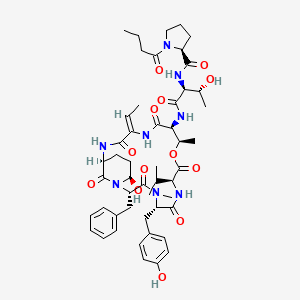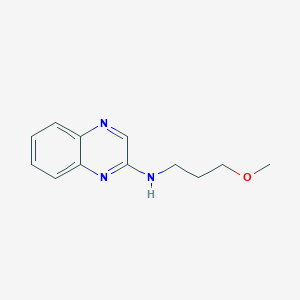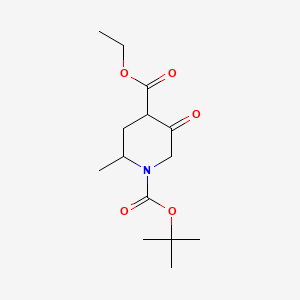
1-(tert-Butyl) 4-ethyl 2-methyl-5-oxopiperidine-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl) 4-ethyl 2-methyl-5-oxopiperidine-1,4-dicarboxylate is an organic compound with the molecular formula C14H23NO5. This compound is known for its unique structure, which includes a piperidine ring substituted with tert-butyl, ethyl, and methyl groups, as well as two ester functionalities. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 1-(tert-Butyl) 4-ethyl 2-methyl-5-oxopiperidine-1,4-dicarboxylate involves several steps:
Reaction of Piperidine with Ethyl Chloroacetate: This step produces 3-oxopiperidine.
Reaction with Tetrabutylammonium Trifluorosilicate: This step generates the corresponding N-BOC protected amide.
Reaction with Dimethyl Oxalate: This final step yields this compound.
Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
1-(tert-Butyl) 4-ethyl 2-methyl-5-oxopiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(tert-Butyl) 4-ethyl 2-methyl-5-oxopiperidine-1,4-dicarboxylate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Researchers use this compound to develop new pharmaceuticals, particularly those targeting the central nervous system.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 4-ethyl 2-methyl-5-oxopiperidine-1,4-dicarboxylate involves its interaction with various molecular targets. The compound’s ester groups can undergo hydrolysis to release active intermediates, which then interact with specific enzymes or receptors in biological systems. These interactions can modulate biochemical pathways, leading to the desired therapeutic or material properties .
Comparison with Similar Compounds
1-(tert-Butyl) 4-ethyl 2-methyl-5-oxopiperidine-1,4-dicarboxylate can be compared with similar compounds such as:
- 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
- 1-Boc-3-oxopiperidine-4-carboxylic acid ethyl ester
- 3-Oxo-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester
These compounds share similar structural features but differ in the position and nature of substituents on the piperidine ring. The unique combination of tert-butyl, ethyl, and methyl groups in this compound imparts distinct chemical and physical properties, making it valuable for specific applications .
Properties
Molecular Formula |
C14H23NO5 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 2-methyl-5-oxopiperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C14H23NO5/c1-6-19-12(17)10-7-9(2)15(8-11(10)16)13(18)20-14(3,4)5/h9-10H,6-8H2,1-5H3 |
InChI Key |
MGQLUJUFVVDLQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(N(CC1=O)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


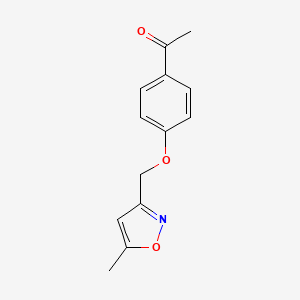
![1-{4-[({3-[(naphthalen-2-yloxy)methyl]phenyl}carbonyl)amino]phenyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B14903938.png)
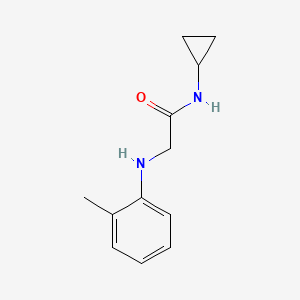
![tert-Butyl 6-chloro-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate](/img/structure/B14903955.png)

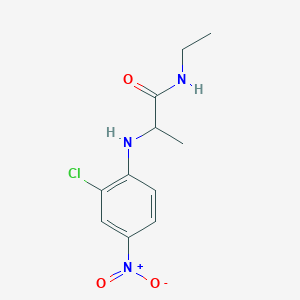
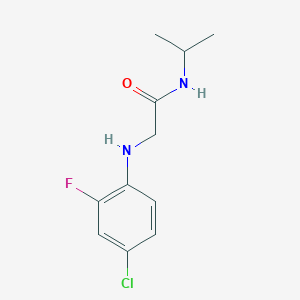
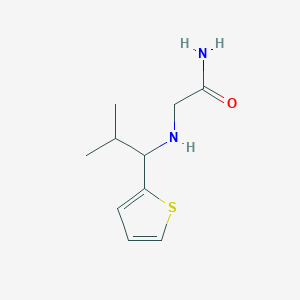
![(1S)-3,3'-Bis(3,5-dimethylphenyl)-1,1'-Binaphthalene]-2,2'-dicarboxylic acid](/img/structure/B14903993.png)
